![molecular formula C24H18ClN3O2S B12173421 N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12173421.png)
N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, chlorophenyl, and acetamidophenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-acetamidobenzaldehyde in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The intermediate product is then purified and further reacted with benzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular pathways involved in cancer cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H18ClN3O2S |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[3-(4-acetamidophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C24H18ClN3O2S/c1-16(29)26-20-11-13-21(14-12-20)28-22(17-7-9-19(25)10-8-17)15-31-24(28)27-23(30)18-5-3-2-4-6-18/h2-15H,1H3,(H,26,29) |
InChI Key |
YEORHGOYGSJLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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